molecular formula C18H13FN2O B5564217 4-Fluoro-N'-[(E)-(naphthalen-2-YL)methylidene]benzohydrazide

4-Fluoro-N'-[(E)-(naphthalen-2-YL)methylidene]benzohydrazide

Cat. No.: B5564217
M. Wt: 292.3 g/mol
InChI Key: JLMXLPRUDUOIJS-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N'-[(E)-(naphthalen-2-YL)methylidene]benzohydrazide is a useful research compound. Its molecular formula is C18H13FN2O and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-fluoro-N'-(2-naphthylmethylene)benzohydrazide is 292.10119120 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Imaging and Sensors

  • Fluorescent Imaging : Naphthalimide derivatives are used in fluorescent imaging due to their ability to undergo protonation processes, which can significantly alter their fluorescence characteristics, making them suitable for generating positive or negative fluorescent patterned images (Tian et al., 2002).
  • Metal Ion Detection : Certain naphthalimide compounds have been developed as fluorosensors, selectively responding to metal ions like Ag+ in neutral aqueous solutions through changes in absorption and fluorescence, highlighting their potential in environmental monitoring and chemical sensing (Jia et al., 2004).

Material Sciences

  • Organic Frameworks and Solid-State Fluorescence : Hydrazone linkages in covalent organic frameworks (COFs) demonstrate the utility of hydrazide derivatives in creating stable, porous materials for various applications, including catalysis and gas storage. These materials are noted for their crystallinity, chemical, and thermal stability (Uribe-Romo et al., 2011). Additionally, zinc(II) complexes derived from benzohydrazide ligands show promise as blue fluorescent materials for emissive layers in electronic devices due to their aggregation-induced emission (AIE) characteristics (Diana et al., 2019).

Chemical Synthesis and Characterization

  • Synthetic Routes and Characterization : Research on benzohydrazide derivatives includes exploration of their synthetic routes, molecular structure, and properties. For instance, the synthesis and characterization of 2-hydroxy-N'-(4-fluorobenzoyl)benzohydrazide demonstrate the chemical versatility and analytical interest in such compounds (Santosa et al., 2019). Similarly, regioselective cyclometallation studies involving benzohydrazides highlight their potential in forming complexes with platinum group metal ions, which could be valuable in catalysis and material chemistry (Rao & Pal, 2014).

Properties

IUPAC Name

4-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O/c19-17-9-7-15(8-10-17)18(22)21-20-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMXLPRUDUOIJS-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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